4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one
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Overview
Description
4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives It is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylphenylamino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalysts.
Substitution: Amines, nucleophiles, and appropriate solvents.
Major Products Formed
Reduction: Formation of 4-[(4-methylphenyl)amino]-3-amino-2H-chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromen-2-one core structure allows for interactions with specific binding sites, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenyl)amino]-3-nitrobenzoic acid
- 4-[(4-methylphenyl)amino]-3-nitrophenol
Uniqueness
4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts specific chemical and biological properties. The presence of both the nitro and amino groups allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88353-24-6 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-(4-methylanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)22-16(19)15(14)18(20)21/h2-9,17H,1H3 |
InChI Key |
XWRHEBCJNDJWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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